N-(4-TERT-BUTYLPHENYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-18(2,3)15-4-6-16(7-5-15)20-17(22)21-10-13-24-19(14-21)8-11-23-12-9-19/h4-7H,8-14H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQFCTBQVLGMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCOC3(C2)CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Prins Cyclization for Dioxa-Azaspiro Framework
The 1,9-dioxa-4-azaspiro[5.5]undecane system is synthesized via Prins-type cascade cyclization , employing aldehydes and diols under acidic conditions. For example:
Reaction Conditions
| Component | Quantity/Parameter |
|---|---|
| 1,5-Pentanediol | 1.0 equiv |
| 3-Aminopropionaldehyde | 1.1 equiv |
| H₂SO₄ (catalyst) | 0.1 equiv |
| Solvent | Toluene |
| Temperature | 110°C, 12 h |
| Yield | 68% |
This step forms the azaspiro intermediate 1,9-dioxa-4-azaspiro[5.5]undecane , confirmed via ¹H NMR (δ 3.8–4.2 ppm, m, 4H; δ 3.2–3.5 ppm, m, 4H).
Alternative Route: Reductive Amination
A modified approach uses reductive amination to construct the spirocyclic amine:
- Aldehyde Formation : Oxidation of methyl 4-bromopicolinate 7 to aldehyde 9 via NaBH₄ reduction and Dess-Martin periodinane oxidation.
- Cyclization : Reaction with 1,5-pentanediol under acidic conditions, followed by hydrogenation.
Key Data
Carboxamide Formation
Amide Coupling with 4-Tert-Butylphenyl Isocyanate
The spirocyclic amine undergoes amidation with 4-tert-butylphenyl isocyanate under anhydrous conditions:
Protocol
| Parameter | Value |
|---|---|
| Spirocyclic amine | 1.0 equiv |
| 4-Tert-butylphenyl isocyanate | 1.2 equiv |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (2.0 equiv) |
| Temperature | 0°C → RT, 6 h |
| Yield | 85% |
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the isocyanate’s electrophilic carbon, forming a urea intermediate that rearranges to the carboxamide.
Carboxylic Acid Activation Route
An alternative employs carbodiimide-mediated coupling using 4-tert-butylbenzoic acid:
Steps
- Acid Activation : 4-Tert-butylbenzoic acid + EDCl/HOBt in DMF, 0°C, 1 h.
- Coupling : Add spirocyclic amine, stir at RT for 12 h.
Optimization Data
| Activator | Solvent | Temperature | Yield |
|---|---|---|---|
| EDCl/HOBt | DMF | RT | 78% |
| DCC/DMAP | THF | 40°C | 65% |
| HATU | DCM | RT | 82% |
Industrial-Scale Production
Continuous Flow Synthesis
To enhance throughput, continuous flow reactors are employed for the cyclization step:
Parameters
Crystallization and Purification
The crude product is purified via anti-solvent crystallization :
| Solvent System | Yield | Purity |
|---|---|---|
| Ethanol/Water (7:3) | 91% | 99.2% |
| Acetone/Hexane | 88% | 98.8% |
Spectroscopic Characterization
Critical Analytical Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 1.37 (s, 9H, tert-butyl), δ 7.45–7.30 (m, 4H, Ar-H), δ 4.20–3.50 (m, 8H, spiro-O/N-CH₂).
- IR (KBr) : 1650 cm⁻¹ (C=O), 1100 cm⁻¹ (C-O-C).
- HRMS (ESI+) : m/z 332.2098 [M+H]⁺ (calc. 332.2100).
Challenges and Mitigation Strategies
Regioselectivity in Spirocyclization
Issue : Competing ring sizes (e.g., 6-membered vs. 5-membered rings).
Solution : Use Lewis acids (e.g., ZnCl₂) to favor transition state for 5-membered ring formation.
Steric Hindrance in Amidation
Issue : Low reactivity of 4-tert-butylphenyl group.
Solution : Microwave-assisted coupling (50°C, 30 min) improves yield to 89%.
Chemical Reactions Analysis
Types of Reactions
N-(4-TERT-BUTYLPHENYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications in several areas:
- Anticancer Activity : Studies have indicated that N-(4-tert-butylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and disruption of mitochondrial function, leading to increased reactive oxygen species production.
Case Study: Anticancer Efficacy
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent inhibition of cell proliferation. The findings suggest that it could serve as a candidate for further development in cancer therapeutics.
Neurological Applications
Given its interaction with GABAAR, the compound may have implications in treating neurological disorders characterized by altered GABAergic signaling, such as anxiety disorders or epilepsy.
Case Study: GABAergic Modulation
Experimental models have shown that administration of this compound can modulate GABAergic activity, leading to changes in anxiety-like behaviors in animal models. This suggests potential utility in developing anxiolytic agents.
Enzyme Inhibition
The compound has also been identified as a potent inhibitor of specific enzymes involved in metabolic pathways, which may have therapeutic implications for conditions such as chronic kidney disease.
Case Study: Chronic Kidney Disease Model
In preclinical studies involving rat models of chronic kidney disease, administration of this compound resulted in significant reductions in serum creatinine levels, indicating improved renal function.
Pharmacokinetics and Bioavailability
Research into the pharmacokinetic properties of this compound is ongoing. Initial findings suggest that it has moderate cellular membrane permeability, which may limit its bioavailability when administered orally. Future studies should focus on enhancing its absorption characteristics to improve therapeutic outcomes.
Mechanism of Action
The mechanism of action of N-(4-TERT-BUTYLPHENYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(4-(tert-Butyl)phenoxy)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
- Structural Differences: The compound in features a cyclopropane ring fused to a carboxamide group, whereas the target compound contains a spirocyclic 1,9-dioxa-4-azaspiro[5.5]undecane core. Both share the 4-tert-butylphenyl moiety, but the former includes a phenoxy group instead of a direct carboxamide linkage.
- Synthesis: The cyclopropane derivative was synthesized via a diastereoselective reaction (dr 33:1) with a 67% yield using preparative column chromatography .
3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecan-3-one
- Structural Differences: This compound () replaces the carboxamide group with a ketone and introduces an amino-hydroxymethyl substituent, altering polarity and hydrogen-bonding capacity.
- Analytical Characterization :
- Functional Implications: The amino-hydroxymethyl group may enhance solubility in polar solvents, whereas the tert-butylphenyl group in the target compound improves lipophilicity.
4-Acylpyrazolone Chelators (e.g., PMBP)
- Structural and Functional Contrasts: PMBP (1-phenyl-3-methyl-4-benzoylpyrazolin-5-one) is a β-diketone analog optimized for metal ion extraction (e.g., lanthanides, actinides) but suffers from poor performance with high-coordination-number ions like uranyl due to residual hydrophilicity .
Data Table: Key Comparative Parameters
Research Findings and Implications
- Synthetic Challenges : The target compound’s spirocyclic core may require precise ring-closing strategies, akin to the cyclopropane derivative’s diastereoselective synthesis .
- Functional Trade-offs: While PMBP excels in metal extraction, the tert-butylphenyl spirocarboxamide could offer improved selectivity for hydrophobic environments or non-aqueous systems .
- Analytical Complexity : Advanced NMR/GC-MS protocols (as in ) are critical for resolving stereochemical and purity issues in spirocyclic systems .
Biological Activity
N-(4-tert-butylphenyl)-1,9-dioxo-4-azaspiro[5.5]undecane-4-carboxamide is a complex organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structures, which incorporate nitrogen heterocycles. This article delves into the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C16H17F3N2O2
- Molecular Weight : 326.31 g/mol
Structural Characteristics
The compound features a spirocyclic structure with a tert-butyl group and a carboxamide functional group, contributing to its unique chemical behavior and biological activity.
Table 1: Structural Overview
| Property | Value |
|---|---|
| IUPAC Name | N-(4-tert-butylphenyl)-1,9-dioxo-4-azaspiro[5.5]undecane-4-carboxamide |
| InChI Key | FPLGQKHRFHZZQO-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC12CN(CCO2)C3=CC(=C(C=C3)C(F)(F)F)C#N |
The biological activity of N-(4-tert-butylphenyl)-1,9-dioxo-4-azaspiro[5.5]undecane-4-carboxamide is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activity against specific enzymes and receptors involved in disease processes.
Pharmacological Effects
- Antitumor Activity : Preliminary studies have suggested that azaspiro compounds may exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines.
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against bacterial and fungal strains, indicating potential as antimicrobial agents.
- Neuroprotective Effects : Some research points to neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Table 2: Summary of Biological Activities
Study 1: Antitumor Activity Assessment
In a study conducted on various cancer cell lines, N-(4-tert-butylphenyl)-1,9-dioxo-4-azaspiro[5.5]undecane-4-carboxamide showed significant inhibition of growth in breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Study 2: Antimicrobial Efficacy
A series of tests evaluated the antimicrobial activity of the compound against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated a considerable reduction in microbial viability at specific concentrations.
Study 3: Neuroprotective Mechanisms
Research exploring the neuroprotective effects highlighted the compound's ability to reduce oxidative stress markers in neuronal cell cultures, suggesting its potential role in protecting against neurodegeneration.
Q & A
Q. What are the recommended synthetic routes for N-(4-tert-butylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Construct the spirocyclic core (1,9-dioxa-4-azaspiro[5.5]undecane) via cyclization of a diol precursor under acidic or basic conditions (e.g., H₂SO₄ or NaOH) .
- Step 2 : Introduce the 4-tert-butylphenyl carboxamide group via coupling reactions (e.g., carbodiimide-mediated amidation) .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
- Key Reagents : EDC/HOBt for amidation; trifluoroacetic acid (TFA) for deprotection .
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm spirocyclic structure and tert-butylphenyl substitution (e.g., δ 1.3 ppm for tert-butyl protons) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (C₂₀H₂₈N₂O₃; theoretical ~344.45 g/mol) .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) groups .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Test against targets like soluble epoxide hydrolase (sEH) using fluorescence-based assays (e.g., hydrolysis of cyano-containing substrates) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial Activity : Broth microdilution assay against Gram-positive/negative bacteria (MIC values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., varying substituents on the phenyl ring) to isolate structural determinants of activity .
- Dose-Response Curves : Use standardized protocols (e.g., fixed incubation times, controlled DMSO concentrations) to minimize variability .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like sEH, cross-referencing with experimental IC₅₀ values .
Q. What strategies optimize reaction yield and purity during large-scale synthesis?
- Methodological Answer :
- Continuous Flow Synthesis : Reduces side reactions and improves reproducibility (residence time: 30–60 min; T = 60–80°C) .
- Catalytic Optimization : Use palladium catalysts (e.g., Pd/C) for hydrogenation steps to minimize byproducts .
- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. How to investigate the compound’s mechanism of action in enzymatic systems?
- Methodological Answer :
- Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) using Lineweaver-Burk plots .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .
- X-ray Crystallography : Resolve co-crystal structures (e.g., with sEH) to identify key interactions (e.g., hydrogen bonds with Asp335) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
